

G2/M arrest induced by Tubulin polymerization-IN-60

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-60*

Cat. No.: *B12378796*

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An In-Depth Technical Guide on G2/M Arrest Induced by **Tubulin Polymerization-IN-60**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tubulin Polymerization-IN-60**, a potent inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This document outlines the compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the key signaling pathways involved.

Core Mechanism of Action

Tubulin Polymerization-IN-60 is a small molecule inhibitor that targets the colchicine binding site on β -tubulin.[1] By binding to this site, the compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function is critical, as microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, which ultimately leads to an arrest in the G2/M phase of the cell cycle.[2][3] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.

Quantitative Data

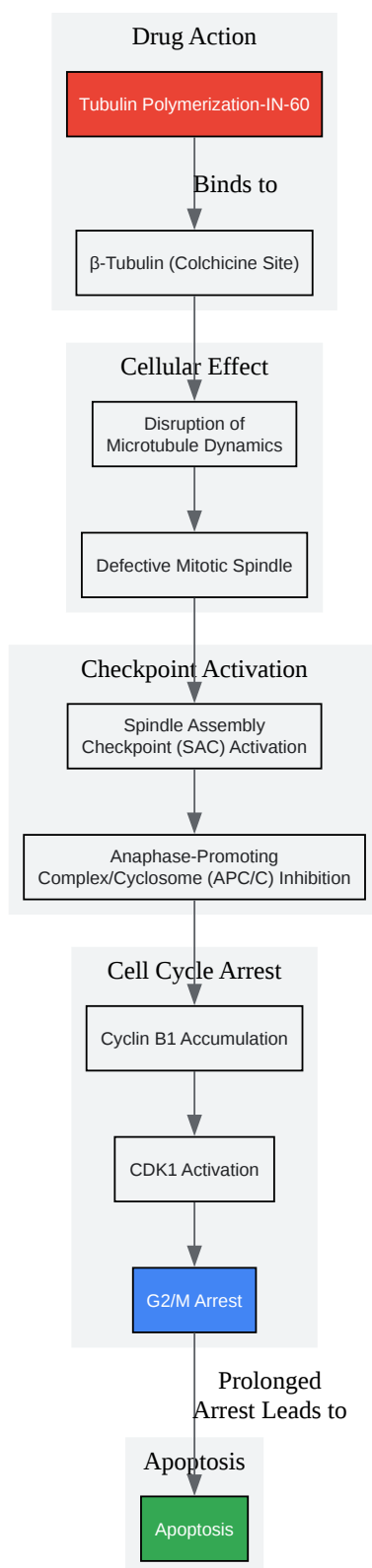
The anti-proliferative activity of **Tubulin Polymerization-IN-60** has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

Cell Line	Cancer Type	IC50 (μM)
A375	Malignant Melanoma	0.09 ± 0.01
MDA-MB-435S	Melanoma	0.11 ± 0.01
WM9	Malignant Melanoma	0.18 ± 0.05

Data sourced from
MedChemExpress product
information.[\[1\]](#)

Signaling Pathways

The induction of G2/M arrest by **Tubulin Polymerization-IN-60** is a multi-step process involving key regulatory proteins of the cell cycle. The primary event is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint. This, in turn, inhibits the anaphase-promoting complex/cyclosome (APC/C), leading to the accumulation of key mitotic proteins like Cyclin B1. The stabilization of Cyclin B1 results in the persistent activation of Cyclin-Dependent Kinase 1 (CDK1), which is a hallmark of G2/M arrest.



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Caption: Signaling pathway of G2/M arrest induced by **Tubulin Polymerization-IN-60**.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of **Tubulin Polymerization-IN-60** are provided below. These protocols are based on standard techniques used for the analysis of tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay

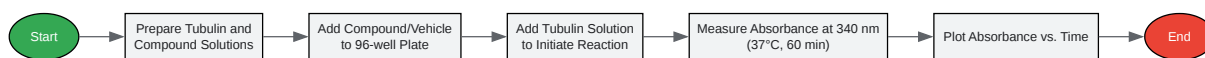
This assay directly measures the effect of **Tubulin Polymerization-IN-60** on the assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
- **Tubulin Polymerization-IN-60** dissolved in DMSO
- 96-well microplate
- Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

- Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
- Add 10 µL of various concentrations of **Tubulin Polymerization-IN-60** (e.g., 0.1 to 10 µM) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
- Add 90 µL of the tubulin solution to each well to initiate the polymerization reaction.
- Immediately place the plate in a microplate reader pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Plot the absorbance as a function of time to generate polymerization curves.



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Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with **Tubulin Polymerization-IN-60**.

Materials:

- Cancer cell line of interest (e.g., A375)
- Complete cell culture medium
- **Tubulin Polymerization-IN-60**
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **Tubulin Polymerization-IN-60** or vehicle control for a specified time (e.g., 24 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of **Tubulin Polymerization-IN-60**.

Materials:

- Cells grown on glass coverslips
- **Tubulin Polymerization-IN-60**
- Methanol (ice-cold) or formaldehyde for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody against α -tubulin
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Fluorescence microscope

Procedure:

- Treat cells grown on coverslips with **Tubulin Polymerization-IN-60** or vehicle control.
- Fix the cells with ice-cold methanol or formaldehyde.

- Permeabilize the cells if formaldehyde fixation was used.
- Block non-specific antibody binding with blocking buffer.
- Incubate with the primary anti- α -tubulin antibody.
- Wash and incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot Analysis

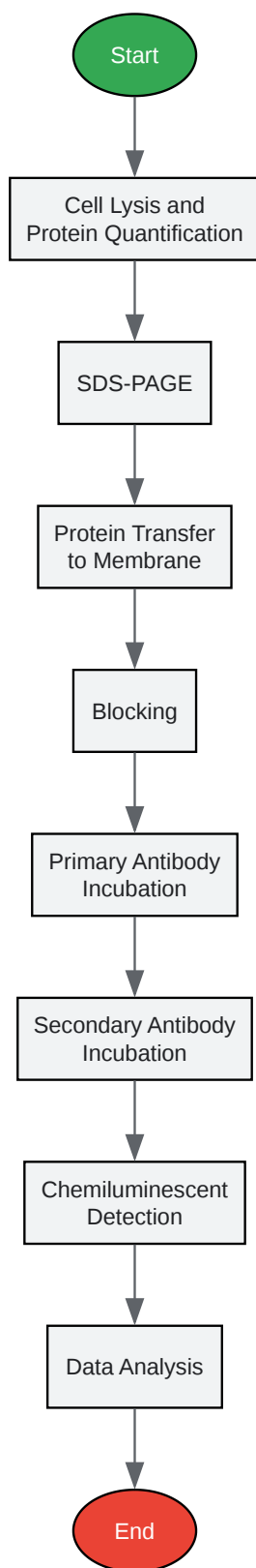
Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins.

Materials:

- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.



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Caption: General workflow for Western blot analysis.

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